molecular formula C25H24N4O4 B2604992 3,3'-methylenebis(4-hydroxy-6-methyl-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one) CAS No. 883091-71-2

3,3'-methylenebis(4-hydroxy-6-methyl-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one)

Cat. No.: B2604992
CAS No.: 883091-71-2
M. Wt: 444.491
InChI Key: ORKUNLTXEPNWOW-UHFFFAOYSA-N
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Description

“3,3’-methylenebis(4-hydroxy-6-methyl-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one)” is a complex organic compound that features multiple pyridine rings and hydroxyl groups. Compounds with such structures are often of interest in various fields of chemistry and biology due to their potential biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3,3’-methylenebis(4-hydroxy-6-methyl-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one)” would likely involve the following steps:

    Formation of Pyridine Rings: The pyridine rings can be synthesized through various methods, such as the Hantzsch pyridine synthesis.

    Introduction of Hydroxyl Groups: Hydroxyl groups can be introduced through hydroxylation reactions, often using oxidizing agents.

    Methylenebis Linkage Formation: The methylene bridge can be formed through a condensation reaction involving formaldehyde or other methylene donors.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups can undergo oxidation to form ketones or aldehydes.

    Reduction: The pyridine rings can be reduced to piperidine rings under hydrogenation conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the hydroxyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with a palladium catalyst.

    Nucleophiles: Halides, amines, and other nucleophilic species.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Piperidine derivatives.

    Substitution Products: Various substituted pyridine derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Compounds with pyridine rings are often used as ligands in coordination chemistry.

    Organic Synthesis: Used as intermediates in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential inhibitors of enzymes that interact with pyridine-containing substrates.

    Antimicrobial Activity: Compounds with hydroxyl groups and pyridine rings are often screened for antimicrobial properties.

Medicine

    Drug Development: Potential lead compounds for the development of new pharmaceuticals.

    Diagnostics: Used in the development of diagnostic agents.

Industry

    Material Science: Used in the synthesis of polymers and other advanced materials.

    Agriculture: Potential use as agrochemicals.

Mechanism of Action

The mechanism of action of “3,3’-methylenebis(4-hydroxy-6-methyl-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one)” would depend on its specific interactions with biological targets. Generally, compounds with pyridine rings can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The hydroxyl groups can form hydrogen bonds, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    3,3’-methylenebis(4-hydroxy-6-methylpyridine): Lacks the pyridin-2-ylmethyl groups.

    4-hydroxy-6-methyl-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one: Contains only one pyridine ring.

Uniqueness

“3,3’-methylenebis(4-hydroxy-6-methyl-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one)” is unique due to its multiple pyridine rings and hydroxyl groups, which can lead to diverse chemical reactivity and potential biological activity.

Properties

IUPAC Name

4-hydroxy-3-[[4-hydroxy-6-methyl-2-oxo-1-(pyridin-2-ylmethyl)pyridin-3-yl]methyl]-6-methyl-1-(pyridin-2-ylmethyl)pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O4/c1-16-11-22(30)20(24(32)28(16)14-18-7-3-5-9-26-18)13-21-23(31)12-17(2)29(25(21)33)15-19-8-4-6-10-27-19/h3-12,30-31H,13-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORKUNLTXEPNWOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CC2=CC=CC=N2)CC3=C(C=C(N(C3=O)CC4=CC=CC=N4)C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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